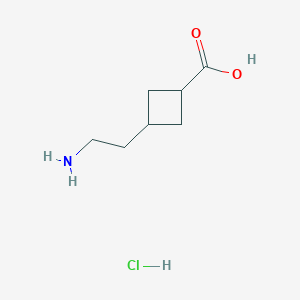
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a derivative of cyclobutanecarboxylic acid, featuring an aminoethyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and receptor-mediated actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclobutane derivatives. This structural feature allows for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
3-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-2-1-5-3-6(4-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Clé InChI |
NSBZVZDGQAOARB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(=O)O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
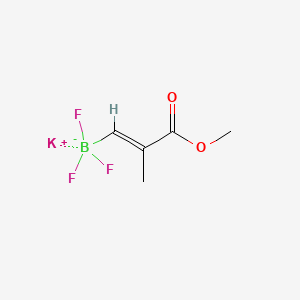
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
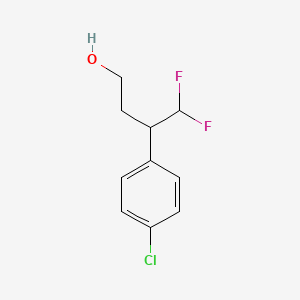
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)


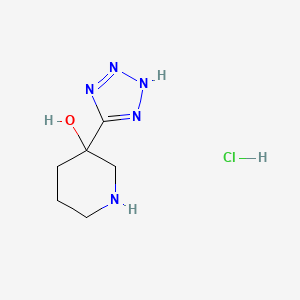


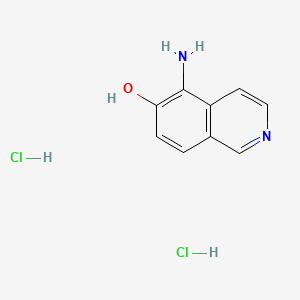

![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
